3-[(1,3-Thiazol-2-yloxy)methyl]pyridine
Description
Properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLSOPCHNFHALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Thiazol-2-yloxy)methyl]pyridine typically involves the reaction of 2-chloromethylthiazole with pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyridine nitrogen attacks the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Thiazol-2-yloxy)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antimicrobial Properties : Pyridine derivatives have been noted for their antimicrobial activities. Research indicates that compounds containing pyridine and additional heterocycles, like thiazole, can enhance antimicrobial efficacy against various pathogens, including bacteria and fungi . The structural features of 3-[(1,3-Thiazol-2-yloxy)methyl]pyridine may contribute to its ability to interact with microbial targets effectively.
- Antiviral Effects : The ongoing search for antiviral agents has highlighted the importance of pyridine derivatives. The presence of the thiazole moiety in this compound may improve its antiviral properties against viruses such as SARS-CoV-2, as studies have shown that similar structures exhibit significant antiviral activity .
- Anticancer Potential : Several studies have indicated that pyridine-based compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells .
Case Study 1: Antimicrobial Activity Evaluation
A study investigated the antimicrobial activity of various thiazole-containing pyridines against common bacterial strains. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis in lung cancer cells while sparing normal cells. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of 3-[(1,3-Thiazol-2-yloxy)methyl]pyridine involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The thiazolyloxy group may enhance hydrogen bonding and π-stacking compared to MPEP’s phenylethynyl group, which prioritizes hydrophobic interactions .
- Lipophilicity : Thiazole’s electronegative atoms likely reduce logP relative to selanyl derivatives (e.g., MPI, logP >3), improving aqueous solubility .
Comparison with this compound :
- Antifungal Potential: Unlike IP-Se-06, which targets lanosterol-14α-demethylase via selenium, the thiazole group may inhibit similar enzymes through sulfur-mediated coordination or steric hindrance .
- Neuroactive Potential: The phenylethynyl group in MPEP is critical for mGlu5 antagonism; the thiazolyloxy group’s polarity may limit CNS penetration but could favor peripheral targets .
- Enzyme Inhibition : The pyrazolo-triazolo-pyridines’ activity against cyclooxygenase-2 suggests that thiazole’s electron-withdrawing effects might enhance binding to analogous inflammatory targets .
Biological Activity
3-[(1,3-Thiazol-2-yloxy)methyl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring linked to a pyridine moiety, which enhances its stability and reactivity. The structural characteristics allow for various interactions with biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens:
- Bacterial Inhibition : The compound has shown potent activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
- Fungal Activity : Preliminary studies suggest potential antifungal properties, although specific data on fungal pathogens remain less documented.
Anticancer Properties
The anticancer potential of thiazole derivatives, including this compound, has been extensively studied. Notable findings include:
- Cytotoxicity : In vitro tests using the MTT assay have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast carcinoma (T47D) and colon carcinoma (HT-29) with IC50 values indicating effective inhibition .
- Mechanisms of Action : The compound's mechanism may involve the inhibition of key enzymes such as topoisomerases and protein kinases that are crucial in cancer cell proliferation . Molecular docking studies have revealed strong binding interactions with DNA gyrase and other vital targets .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and cell cycle progression.
- Binding Interactions : The presence of hydrogen bonds and π–π stacking interactions enhances its binding affinity to target proteins.
Case Studies
- Antiplatelet Activity : A study involving thiazole derivatives indicated that certain compounds displayed strong antiplatelet effects comparable to acetylsalicylic acid, suggesting potential cardiovascular applications .
- Neurotropic Effects : Research on related pyridine derivatives has highlighted neurotropic activities that could be beneficial in treating neurological disorders .
Summary of Findings
| Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa, E. coli | MIC = 0.21 μM |
| Anticancer | T47D, HT-29 cancer cell lines | IC50 values indicate significant cytotoxicity |
| Enzyme Interaction | DNA gyrase, topoisomerases | Strong binding interactions observed |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[(1,3-Thiazol-2-yloxy)methyl]pyridine, and how can reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazole derivatives can be linked to pyridine moieties using alkoxy bridges under reflux conditions with catalysts like potassium hydroxide or acetic acid. Solvent choice (e.g., ethanol or DMF) and temperature control are critical for optimizing yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1200 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyridine aromatic protons at δ 7.5–8.5 ppm) and confirms connectivity.
- Elemental analysis : Validates purity by matching calculated and observed C/H/N/S percentages.
Discrepancies in melting points or spectral peaks may indicate impurities, necessitating repeated purification .
Q. How does the electronic nature of the thiazole ring influence the reactivity of this compound?
- Methodological Answer : The electron-deficient thiazole ring enhances susceptibility to electrophilic substitution. Researchers can functionalize the thiazole moiety via halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Substituent effects on reactivity are studied using Hammett plots or computational models (e.g., DFT) .
Advanced Research Questions
Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound derivatives in biological systems?
- Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, methyl, methoxy) on the thiazole or pyridine rings. Bioactivity assays (e.g., antimicrobial MIC tests, enzyme inhibition) are paired with computational docking (e.g., AutoDock Vina) to map interactions with targets like bacterial enzymes or cancer cell receptors. Contradictory bioactivity data across studies may arise from assay conditions (e.g., solvent polarity, cell line variability), requiring rigorous statistical validation .
Q. How can computational modeling resolve contradictions in spectroscopic or bioactivity data for structurally similar derivatives?
- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian) model conformational stability and electron distribution. For example, discrepancies in NMR chemical shifts can be addressed by simulating solvent effects or tautomeric equilibria. Conflicting bioactivity results are analyzed via comparative molecular field analysis (CoMFA) to identify critical steric/electronic features .
Q. What protocols ensure reproducibility in assessing the antimicrobial activity of this compound derivatives?
- Methodological Answer : Standardized protocols include:
- Broth microdilution : Determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth.
- Time-kill assays : Monitor bactericidal kinetics over 24 hours.
- Positive controls : Use reference drugs (e.g., ciprofloxacin) to validate assay conditions.
Variations in zone-of-inhibition diameters may stem from agar diffusion rates, necessitating triplicate experiments .
Q. How do stability studies inform the storage and handling of this compound in experimental settings?
- Methodological Answer : Accelerated stability testing under varied conditions (e.g., 40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the ether linkage). LC-MS monitors degradation products, while thermogravimetric analysis (TGA) assesses thermal stability. Recommendations include storing the compound in anhydrous environments at -20°C and using inert atmospheres during reactions .
Key Research Findings
- Synthetic Efficiency : Coupling reactions in ethanol with KOH yield >75% purity, while DMF-based methods require post-synthetic cleanup .
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antimicrobial potency due to improved membrane permeability .
- Stability : The compound degrades by ~10% after 6 months at 4°C, emphasizing the need for desiccated storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
